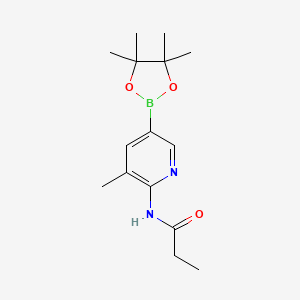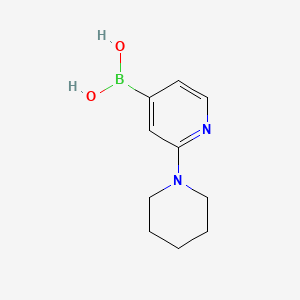
2-Piperidinopyridine-4-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidinopyridine-4-boronic acid is a chemical compound with the molecular formula C10H15BN2O2 . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of boronic acids often involves Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The synthesis of pyridinylboronic acids and esters can be achieved through various methods such as halogen-metal exchange (HMe) and borylation .Molecular Structure Analysis
The molecular structure of 2-Piperidinopyridine-4-boronic acid consists of a piperidine ring attached to a pyridine ring with a boronic acid group at the 4-position .Chemical Reactions Analysis
Boronic acids, including 2-Piperidinopyridine-4-boronic acid, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They are also used in cross-coupling reactions .Applications De Recherche Scientifique
Boronic Acid in Drug Discovery
Boronic acids have seen a steady increase in incorporation into medicinal chemistry endeavors due to their potentially desirable properties, which include enhancing the potency of drugs or improving their pharmacokinetics profile. The FDA and Health Canada have approved several boronic acid drugs, and many are in clinical trials, demonstrating the critical role of boronic acids in drug development (Plescia & Moitessier, 2020).
Boronic Acids in Material Science
Boronic acids and their derivatives are pivotal in the development of novel materials, such as BODIPY (boron-dipyrrin) based functional materials for medical diagnostics and treatment. These compounds have been used for the functionalization of drug micro- and nanocarriers to enhance therapeutic effects, particularly in cancer treatment. They offer high fluorescent intensity and low toxicity, making them suitable for bioimaging and labeling of biomolecules (Marfin et al., 2017).
Boronic Acids in Environmental Technology
In seawater desalination applications, boron removal is a significant challenge due to its presence in seawater as boric acid. Research has focused on the removal of boron using reverse osmosis (RO) and nanofiltration (NF) membranes, with the goal of optimizing processes to enhance boron removal efficiency. These studies highlight the intricate relationship between the speciation of boric acid and several operating parameters, underscoring the potential for process optimization in seawater desalination (Tu et al., 2010).
Mécanisme D'action
Safety and Hazards
The safety data sheet for a similar compound, Pyridine-4-boronic acid hydrochloride, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .
Orientations Futures
The use of boronic acids, including 2-Piperidinopyridine-4-boronic acid, in research and applications is expanding. They are increasingly utilized in diverse areas such as sensing, chemical biology, supramolecular chemistry, and biomedical applications . Future research may focus on improving the properties and functionalities of these compounds for various applications.
Propriétés
IUPAC Name |
(2-piperidin-1-ylpyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O2/c14-11(15)9-4-5-12-10(8-9)13-6-2-1-3-7-13/h4-5,8,14-15H,1-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVKONCBLCEKRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)N2CCCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681909 |
Source


|
| Record name | [2-(Piperidin-1-yl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256358-82-3 |
Source


|
| Record name | [2-(Piperidin-1-yl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

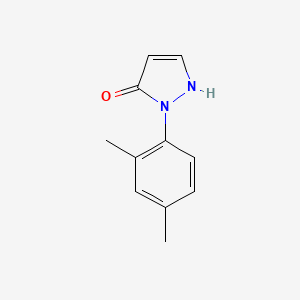
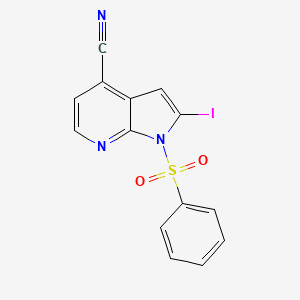



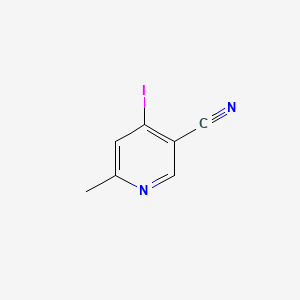
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B597023.png)
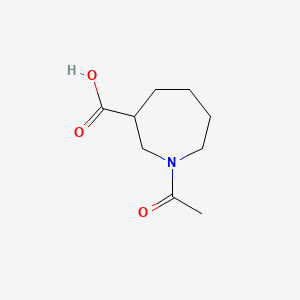
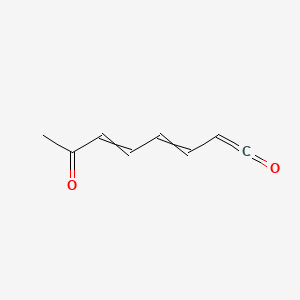
![7-Amino-3-bromopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B597028.png)



